molecular formula C10H6ClFO B13718613 3-Chloro-5-fluoro-1H-indene-2-carbaldehyde

3-Chloro-5-fluoro-1H-indene-2-carbaldehyde

Cat. No.: B13718613
M. Wt: 196.60 g/mol
InChI Key: BLJKYHZIJCBLGM-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-1H-indene-2-carbaldehyde is an organic compound that belongs to the indene family. Indene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a chloro and fluoro substituent on the indene ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-1H-indene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of indene derivatives followed by formylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and formylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-1H-indene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Chloro-5-fluoro-1H-indene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-1H-indene-2-carbaldehyde involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1H-indene-2-carbaldehyde: Lacks the fluoro substituent, which can affect its reactivity and biological activity.

    5-Fluoro-1H-indene-2-carbaldehyde: Lacks the chloro substituent, leading to different chemical properties.

    1H-Indene-2-carbaldehyde: The parent compound without any halogen substituents, used as a reference for comparing the effects of chloro and fluoro groups.

Uniqueness

3-Chloro-5-fluoro-1H-indene-2-carbaldehyde is unique due to the combined presence of both chloro and fluoro substituents. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6ClFO

Molecular Weight

196.60 g/mol

IUPAC Name

3-chloro-5-fluoro-1H-indene-2-carbaldehyde

InChI

InChI=1S/C10H6ClFO/c11-10-7(5-13)3-6-1-2-8(12)4-9(6)10/h1-2,4-5H,3H2

InChI Key

BLJKYHZIJCBLGM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=C1C=O)Cl

Origin of Product

United States

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